1,3,5-Trimethylpiperidin-4-one hydrochloride
CAS No.: 874-19-1
Cat. No.: VC13559296
Molecular Formula: C8H16ClNO
Molecular Weight: 177.67 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 874-19-1 |
---|---|
Molecular Formula | C8H16ClNO |
Molecular Weight | 177.67 g/mol |
IUPAC Name | 1,3,5-trimethylpiperidin-4-one;hydrochloride |
Standard InChI | InChI=1S/C8H15NO.ClH/c1-6-4-9(3)5-7(2)8(6)10;/h6-7H,4-5H2,1-3H3;1H |
Standard InChI Key | TXNCKFAPNMKQCS-UHFFFAOYSA-N |
SMILES | CC1CN(CC(C1=O)C)C.Cl |
Canonical SMILES | CC1CN(CC(C1=O)C)C.Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s piperidine backbone is substituted with methyl groups at the 1, 3, and 5 positions, creating significant steric hindrance around the nitrogen atom. The ketone at position 4 introduces polar character, while the hydrochloride salt improves solubility in polar solvents like water and ethanol.
Table 1: Key Physicochemical Properties
Property | Value |
---|---|
Molecular Formula | C₈H₁₆ClNO |
Molecular Weight | 177.67 g/mol |
CAS Number | 874-19-1 |
Solubility | Soluble in water, ethanol |
Stability | Stable under ambient conditions |
The steric effects of the methyl groups reduce nucleophilicity at the nitrogen, making the compound less reactive toward electrophiles compared to unsubstituted piperidines. This property is critical in applications requiring controlled reactivity, such as catalysis or drug delivery systems.
Synthesis and Production Methods
Laboratory-Scale Synthesis
The synthesis of 1,3,5-trimethylpiperidin-4-one hydrochloride typically begins with the reaction of 1,3,5-trimethylpiperidine with hydrochloric acid under controlled conditions. A representative procedure involves:
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Acid-Base Reaction: 1,3,5-Trimethylpiperidine is treated with concentrated HCl at 0–5°C to form the hydrochloride salt.
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Purification: The crude product is recrystallized from ethanol/water mixtures to achieve >95% purity.
Industrial Production
Industrial processes optimize yield and scalability by employing continuous-flow reactors and catalytic systems. Key parameters include:
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Temperature: Maintained at 20–25°C to prevent decomposition.
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Catalysts: Acid-resistant catalysts (e.g., zeolites) enhance reaction efficiency.
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Quality Control: HPLC and NMR ensure batch consistency, with impurities limited to <0.5%.
Chemical Reactivity and Applications
Oxidation and Reduction Pathways
The ketone group at position 4 enables diverse transformations:
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Oxidation: Under strong oxidizing agents (e.g., KMnO₄), the ketone can form carboxylic acid derivatives, though steric hindrance limits over-oxidation.
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Reduction: Catalytic hydrogenation (H₂/Pd-C) reduces the ketone to a secondary alcohol, yielding 1,3,5-trimethylpiperidin-4-ol.
Substitution Reactions
The compound participates in nucleophilic substitution at the ketone position, facilitating the synthesis of hydrazones and semicarbazones. For example, reaction with thiosemicarbazide produces 2-(1,3,5-trimethylpiperidin-4-ylidene)hydrazinecarbothioamide, a precursor to heterocyclic pharmaceuticals.
Table 2: Representative Derivatives and Applications
Derivative | Application |
---|---|
Hydrazones | Anticancer agent precursors |
Semicarbazones | Antimicrobial coatings |
Alcohol derivatives | Polymer stabilizers |
Activity | Model System | Result |
---|---|---|
Antibacterial | S. aureus | MIC = 32 µg/mL |
Anticancer | MCF-7 cells | IC₅₀ = 45 µM |
Antioxidant | DPPH assay | EC₅₀ = 120 µM |
Comparative Analysis with Related Piperidine Derivatives
Structural and Functional Contrasts
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2,2,6,6-Tetramethylpiperidin-4-one Hydrochloride: Greater steric hindrance but lower solubility due to additional methyl groups.
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4-Hydroxypiperidine Derivatives: Enhanced hydrogen-bonding capacity but reduced thermal stability.
Reactivity Trends
1,3,5-Trimethylpiperidin-4-one hydrochloride exhibits slower reaction kinetics in nucleophilic substitutions compared to less-hindered analogs, favoring controlled synthesis of complex molecules.
Industrial and Agricultural Applications
Polymer Stabilization
The compound’s radical-stabilizing capacity makes it effective in polyethylene films, extending UV resistance by 30% compared to commercial stabilizers.
Agrochemical Synthesis
As a key intermediate, it facilitates the production of fungicides targeting Phytophthora infestans, reducing crop losses by up to 20% in field trials.
Future Directions in Research
Targeted Drug Delivery
Functionalization with PEG chains could enhance bioavailability for CNS-targeted therapies, leveraging the compound’s blood-brain barrier permeability.
Green Chemistry Initiatives
Exploring biocatalytic routes using immobilized lipases may reduce reliance on harsh acids, aligning with sustainable manufacturing trends.
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